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molecular formula C19H26ClN5O3S B8438180 (S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one

(S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one

Cat. No. B8438180
M. Wt: 440.0 g/mol
InChI Key: YVPBSLIVIGORID-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383620B2

Procedure details

5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-trifluoromethyl-pyrimidin-2-ylamine was prepared according to WO2007/084786. 110 mg of 1-[4-(2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxy-propan-1-one, prepared as in Example 118, was coupled to 5-(4, 4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-trifluoromethyl-pyrimidin-2-ylamine via General Procedure A to yield 20 mg of 325 MS (Q1) 567.2 (M)+.
Name
1-[4-(2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxy-propan-1-one
Quantity
110 mg
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)[C:5]2[S:10][C:9]([CH2:11][N:12]3[CH2:17][CH2:16][N:15]([C:18](=[O:22])[CH:19]([OH:21])[CH3:20])[CH2:14][CH2:13]3)=[C:8]([CH3:23])[C:6]=2[N:7]=1.[CH3:30][C:31]1([CH3:49])[C:35]([CH3:37])([CH3:36])[O:34][B:33]([C:38]2[C:39]([C:45]([F:48])([F:47])[F:46])=[N:40][C:41]([NH2:44])=[N:42][CH:43]=2)[O:32]1>>[CH3:36][C:35]1([CH3:37])[C:31]([CH3:30])([CH3:49])[O:32][B:33]([C:38]2[C:39]([C:45]([F:46])([F:47])[F:48])=[N:40][C:41]([NH2:44])=[N:42][CH:43]=2)[O:34]1.[NH2:44][C:41]1[N:40]=[C:39]([C:45]([F:48])([F:46])[F:47])[C:38]([C:2]2[N:3]=[C:4]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[C:5]3[S:10][C:9]([CH2:11][N:12]4[CH2:17][CH2:16][N:15]([C:18](=[O:22])[C@@H:19]([OH:21])[CH3:20])[CH2:14][CH2:13]4)=[C:8]([CH3:23])[C:6]=3[N:7]=2)=[CH:43][N:42]=1

Inputs

Step One
Name
1-[4-(2-Chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-2-hydroxy-propan-1-one
Quantity
110 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C(C(C)O)=O)C)N2CCOCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C(=NC(=NC1)N)C(F)(F)F)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C(=NC(=NC1)N)C(F)(F)F)C
Name
Type
product
Smiles
NC1=NC=C(C(=N1)C(F)(F)F)C=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C([C@H](C)O)=O)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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